Lipophilicity (XLogP3) Differential vs. 1-Boc-Piperidine-4-Carboxylic Acid: Implications for CNS Penetration and Solubility
The target compound exhibits an XLogP3-AA value of 2.3, compared to 1.1 for the simpler 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) — a difference of +1.2 log units, representing an approximately 16-fold increase in calculated octanol-water partition coefficient [1]. This higher lipophilicity, conferred by the benzyloxymethyl substituent, places the target compound within the favorable CNS drug-like lipophilicity range (cLogP 1–4), while the comparator falls below the lower bound commonly associated with passive blood-brain barrier penetration [2]. Note: This is a class-level inference based on computed physicochemical properties; no direct comparative CNS penetration assay data were identified for this specific building block.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4): XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3 = +1.2 (≈16-fold increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
For CNS-oriented synthesis programs, the higher starting cLogP of the building block reduces the number of lipophilicity-enhancing modifications needed later, potentially shortening synthetic routes and improving the developability profile of final compounds.
- [1] PubChem Compound Summary CID 67036860 (target) and CID 392871 (comparator): Computed Properties — XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 2010, 1(6), 435–449. View Source
